molecular formula C19H17ClN2OS B2943184 4-chloro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide CAS No. 896615-38-6

4-chloro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide

Cat. No.: B2943184
CAS No.: 896615-38-6
M. Wt: 356.87
InChI Key: PJTSELUJHOMVKH-UHFFFAOYSA-N
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Description

4-chloro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been found to interact with various targets to induce biological effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution , which could be part of its interaction with its targets.

Biochemical Pathways

Thiazole derivatives have been found to affect a wide range of biological activities . For example, they have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities , suggesting that they may affect multiple biochemical pathways.

Pharmacokinetics

The solubility of thiazole, a parent material for various chemical compounds including this one, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could potentially impact the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities , suggesting that they may have diverse molecular and cellular effects.

Action Environment

The molecular electrostatic potential (mep) surface of the thiazole ring, which this compound contains, plays a significant role in drug–target protein interaction . Thus, changes in the environment that affect the MEP could potentially influence the compound’s action, efficacy, and stability.

Preparation Methods

The synthesis of 4-chloro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide typically involves the following steps:

Chemical Reactions Analysis

4-chloro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

4-chloro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: The compound exhibits significant antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents.

    Medicine: Due to its anti-inflammatory and antitumor properties, it is being investigated for potential therapeutic applications in treating inflammatory diseases and cancers.

    Industry: The compound is used in the development of new materials with specific properties, such as dyes and polymers.

Comparison with Similar Compounds

4-chloro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide can be compared with other thiazole derivatives, such as:

These compounds share the thiazole ring but differ in their substituents and specific biological activities, highlighting the unique properties of this compound.

Properties

IUPAC Name

4-chloro-N-[2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2OS/c1-13-3-2-4-15(11-13)19-22-17(12-24-19)9-10-21-18(23)14-5-7-16(20)8-6-14/h2-8,11-12H,9-10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTSELUJHOMVKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=CS2)CCNC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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